molecular formula C9H8BrN3 B1332058 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole CAS No. 41425-60-9

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Cat. No.: B1332058
CAS No.: 41425-60-9
M. Wt: 238.08 g/mol
InChI Key: UTQJRGAXADNRCO-UHFFFAOYSA-N
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Description

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Bromomethylation: The triazole ring is then bromomethylated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenyl group can be oxidized under certain conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Substituted triazoles with various functional groups.

    Oxidation: Hydroxylated or carbonylated triazoles.

    Reduction: Dihydrotriazoles.

Scientific Research Applications

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-2-phenyl-2H-1,2,3-triazole
  • 4-(iodomethyl)-2-phenyl-2H-1,2,3-triazole
  • 4-(methyl)-2-phenyl-2H-1,2,3-triazole

Uniqueness

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.

Properties

IUPAC Name

4-(bromomethyl)-2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQJRGAXADNRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351753
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41425-60-9
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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